3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol
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Overview
Description
3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It features a quinoline ring substituted with a methyl group at the 2-position and an amino group at the 3-position of the propanol chain. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Alkylation: The 2-methylquinoline undergoes alkylation with a suitable alkylating agent to introduce the propanol chain.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanol chain.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of secondary amines and alcohols.
Substitution: Formation of substituted amines and alcohols.
Scientific Research Applications
3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a quinoline ring.
3-(2-Methylquinolin-4-yl)propan-1-amine: Lacks the hydroxyl group present in 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol.
3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-2-yl)amino]propan-1-ol: Contains an isoxazole ring fused to a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H16N2O/c1-9-8-11(13(16)6-7-14)10-4-2-3-5-12(10)15-9/h2-5,8,13,16H,6-7,14H2,1H3 |
InChI Key |
BJWRAMJUWJBUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(CCN)O |
Origin of Product |
United States |
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